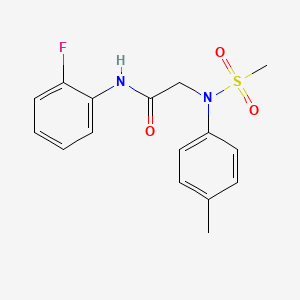
N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as FMG-9, is a novel chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
FMG-9 acts as a modulator of GABA receptors, which are involved in the regulation of neuronal excitability. It has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects
FMG-9 has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to exhibit analgesic activity and to enhance the effects of opioid analgesics. FMG-9 has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
FMG-9 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. However, its activity against different targets can vary, and further studies are needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several potential future directions for research on FMG-9. One area of interest is its potential as a treatment for anxiety disorders, given its anxiolytic effects. It may also have potential as an adjunct therapy for opioid analgesics, given its ability to enhance their effects. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields, such as neurodegenerative diseases and cancer.
Synthesis Methods
FMG-9 can be synthesized through a multistep process involving the reaction of 2-fluoroaniline with 4-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with methylsulfonyl chloride and glycine. The final product is obtained through purification and crystallization.
Scientific Research Applications
FMG-9 has potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit activity against various targets, including GABA receptors, dopamine receptors, and voltage-gated sodium channels.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-7-9-13(10-8-12)19(23(2,21)22)11-16(20)18-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHSHATTWNFNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6492529 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)

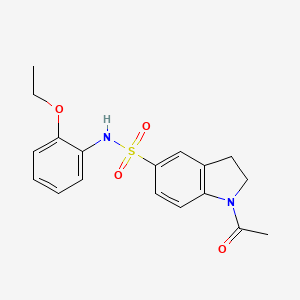
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
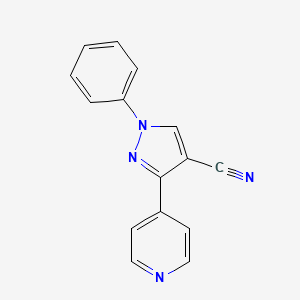
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
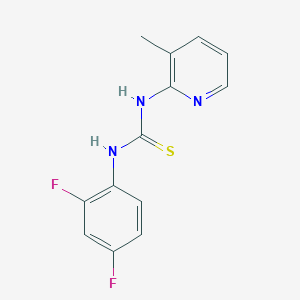
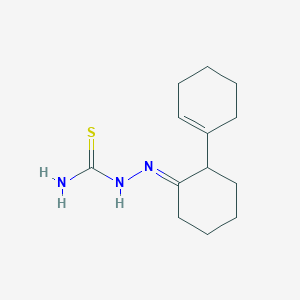
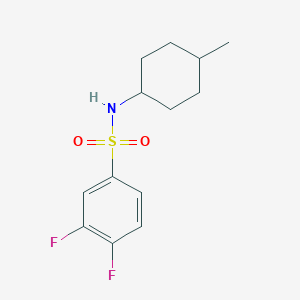
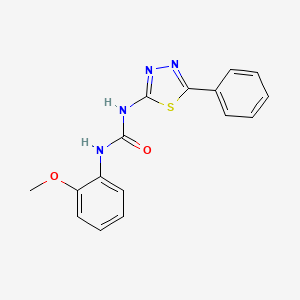
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)

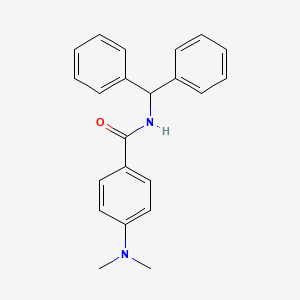
![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)